molecular formula C17H28N4O3S B14741315 Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 6315-66-8

Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B14741315
CAS No.: 6315-66-8
M. Wt: 368.5 g/mol
InChI Key: ZMSIPFVMGFKZPJ-UHFFFAOYSA-N
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Description

Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C17H28N4O3S . It is known for its unique structure, which includes a thiazole ring, an amino group, and a butyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate include other thiazole derivatives and carbamoyl-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

6315-66-8

Molecular Formula

C17H28N4O3S

Molecular Weight

368.5 g/mol

IUPAC Name

butyl 5-amino-2-[cyclohexylmethyl(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H28N4O3S/c1-3-4-10-24-15(22)13-14(18)25-17(20-13)21(16(23)19-2)11-12-8-6-5-7-9-12/h12H,3-11,18H2,1-2H3,(H,19,23)

InChI Key

ZMSIPFVMGFKZPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(SC(=N1)N(CC2CCCCC2)C(=O)NC)N

Origin of Product

United States

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